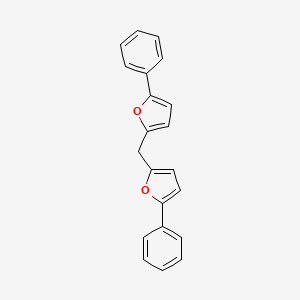
2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one is a heterocyclic compound that contains both amino and sulfanyl functional groups. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a thiourea derivative with a suitable diaminopyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-sulfanylpyrimidine: Similar structure but different substitution pattern.
2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a sulfanyl group.
5-Amino-2,4,6-trisulfanylpyrimidine: Contains additional sulfanyl groups.
Uniqueness
2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of amino and sulfanyl groups allows for versatile reactivity and potential interactions with biological targets.
特性
CAS番号 |
77708-93-1 |
|---|---|
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC名 |
2,4-diamino-5-sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4OS/c5-2-1(10)3(9)8-4(6)7-2/h10H,(H5,5,6,7,8,9) |
InChIキー |
FUEWRKKIWYXSHX-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(NC1=O)N)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
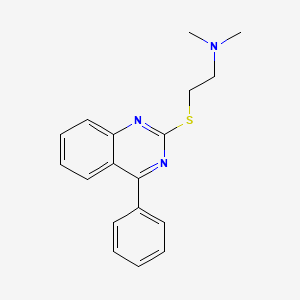

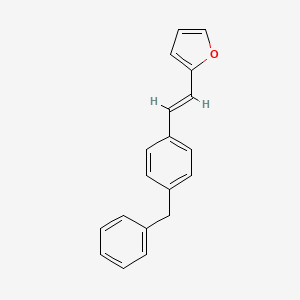
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
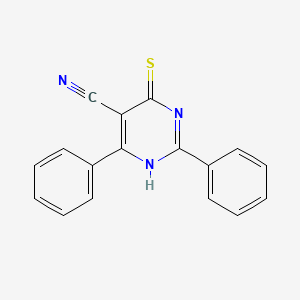
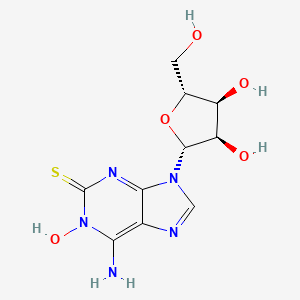
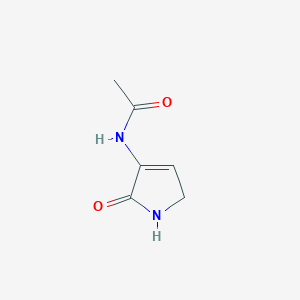
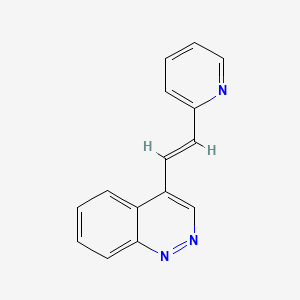
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
